N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)propanamide
Description
N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)propanamide is a pyrimidine derivative featuring a 4-methyl-substituted pyrimidine core with a phenylamino group at position 6 and a propanamide-functionalized phenyl ring at position 2 (Figure 1). Its structural attributes—such as the propanamide chain, methyl group, and phenylamino substituents—highlight its relevance for comparative analysis with analogous molecules.
Properties
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-3-19(26)23-16-9-11-17(12-10-16)24-20-21-14(2)13-18(25-20)22-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,23,26)(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYPHAYJLWSKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine scaffold is typically constructed via cyclocondensation reactions. For example, 2,6-dichloro-4-methylpyrimidine serves as a versatile intermediate. This compound can be synthesized by reacting ethyl acetoacetate with guanidine hydrochloride under acidic conditions, followed by chlorination using phosphorus oxychloride (POCl₃).
Reaction Conditions :
Regioselective Substitution at Position 6
The 6-chloro group in 2,6-dichloro-4-methylpyrimidine is more reactive toward nucleophilic substitution due to electronic and steric factors. Treatment with phenylamine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) facilitates this step:
Optimized Parameters :
Synthesis of N-(4-Aminophenyl)propanamide
Nitro Group Reduction and Amidation
4-Nitroaniline is sequentially amidated and reduced to introduce the propanamide group:
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Propionylation : React 4-nitroaniline with propionyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM).
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Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
Key Data :
Coupling of Pyrimidine and Aniline-Propanamide Moieties
Nucleophilic Aromatic Substitution
The 2-chloro group in 6-(phenylamino)-2-chloro-4-methylpyrimidine undergoes substitution with N-(4-aminophenyl)propanamide under basic conditions:
Optimized Conditions :
Alternative Synthetic Routes
Palladium-Catalyzed Amination
Buchwald-Hartwig coupling offers a modern alternative for forming C–N bonds between halogenated pyrimidines and aryl amines. For example:
Advantages :
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Ref |
|---|---|---|---|---|
| Nucleophilic Substitution | NaH, DMF, 100°C, 24 h | 68–72% | >95% | |
| Buchwald-Hartwig Coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C, 18 h | 76–80% | >98% |
Critical Challenges and Solutions
Regioselectivity in Pyrimidine Substitution
Amidation Side Reactions
-
Issue : Over-propionylation of 4-nitroaniline.
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Solution : Use controlled stoichiometry (1:1 propionyl chloride:aniline) and low temperatures.
Scalability and Industrial Considerations
Large-scale synthesis requires optimization of solvent recovery and catalyst recycling. Continuous flow reactors enhance efficiency in:
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines by interfering with specific molecular targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby disrupting cellular processes. In the context of cancer research, it may inhibit kinases involved in cell proliferation and survival pathways, leading to apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Pyrimidine Core Substitutions
The pyrimidine ring’s substitution pattern critically influences molecular interactions and bioactivity. Key comparisons include:
- Target Compound: Features a 4-methyl group, a 6-(phenylamino) substituent, and a 2-amino-linked phenylpropanamide.
- AVL-291/292 (): A Bruton’s tyrosine kinase (BTK) inhibitor with a 5-fluoro and 4-(methoxyethoxyphenyl) substituents on its pyrimidine core. The methoxyethoxy group enhances solubility, while the fluorine atom may improve metabolic stability compared to the target’s methyl group .
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Contains a 6-methyl and 2-phenyl group, with a fluorophenyl and methoxyphenylaminomethyl moiety.
Structural Implications :
- Methyl vs. Fluoro/Methoxy Groups : The target’s 4-methyl group increases lipophilicity, which may enhance membrane penetration but reduce aqueous solubility relative to polar substituents like methoxyethoxy .
- Phenylamino vs. Aminomethyl: The phenylamino group at position 6 in the target compound provides a planar aromatic system, whereas aminomethyl substituents (e.g., ) introduce conformational flexibility .
Amide Functional Groups
The propanamide chain in the target compound distinguishes it from other amide-containing analogs:
- Target Compound : Propanamide (three-carbon chain) attached to a phenyl ring.
- Compound 4j (): Features an acetamide (two-carbon chain) linked to a pyrimidin-2-ylamino-phenyl group. Shorter chains may reduce steric hindrance but decrease lipophilicity .
- AVL-291/292 (): Utilizes an acrylamide group, which is reactive and often employed in covalent kinase inhibitors. The target’s propanamide lacks this reactivity, suggesting non-covalent binding mechanisms .
Functional Group Impact :
- Chain Length : Propanamide’s longer chain could improve binding pocket accommodation in targets requiring extended hydrophobic interactions compared to acetamide .
- Reactivity : Acrylamide’s electrophilic α,β-unsaturated system enables covalent bond formation with cysteine residues (common in BTK inhibitors), whereas propanamide’s stability may limit such interactions .
Aromatic Substituents
Aromatic groups modulate electronic effects and binding affinity:
Electronic and Steric Effects :
- Methoxy vs. Fluoro : Methoxy groups (electron-donating) increase electron density on aromatic rings, while fluorine (electron-withdrawing) may polarize adjacent bonds, affecting binding specificity .
Biological Activity
N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)propanamide, also known by its CAS number 946243-95-4, is a synthetic compound with significant potential in medicinal chemistry. Its structure includes a pyrimidine ring, which is often associated with various biological activities, particularly in the realm of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on current research.
| Property | Value |
|---|---|
| Molecular Formula | C30H25N5O |
| Molecular Weight | 471.6 g/mol |
| Purity | Typically 95% |
| Complexity Rating | 660 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in cancer cell proliferation and survival pathways. The presence of the phenyl and pyrimidine moieties enhances its interaction with biological targets, potentially leading to increased efficacy against various pathogens and cancer cells.
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that derivatives with similar structures can induce apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Case Study: Anticancer Efficacy
In a study evaluating the anticancer properties of related compounds, several derivatives exhibited IC50 values ranging from 5 to 20 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was linked to the inhibition of specific kinases involved in tumor growth .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Table
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1–64 µg/mL |
| Escherichia coli | 32–64 µg/mL |
| Pseudomonas aeruginosa | 16–32 µg/mL |
These results indicate a broad spectrum of antibacterial activity, suggesting potential use in treating infections caused by multidrug-resistant strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the phenyl and pyrimidine groups can significantly affect the biological activity of the compound. For example, substituents on the phenyl ring have been shown to enhance antimicrobial potency while maintaining low cytotoxicity towards mammalian cells .
Q & A
Q. Basic
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and confirms substitution patterns .
- ESI-MS : Validates molecular weight (e.g., [M-H]⁻ peak) and fragmentation pathways .
- IR : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .
- Elemental analysis : Verifies C, H, N composition (±0.4% theoretical) .
How can researchers resolve contradictions in biological activity data across studies involving this compound?
Q. Advanced
- Orthogonal assays : Use complementary methods (e.g., SPR for binding affinity, cell viability assays for efficacy) to cross-validate results .
- Purity verification : HPLC (>95% purity) excludes confounding impurities .
- Cell line variability : Test across multiple models (e.g., cancer cell lines with differing genetic backgrounds) .
- Meta-analysis : Pool data from independent studies to identify trends or outliers .
What strategies can optimize the pharmacokinetic profile of this compound for in vivo studies?
Q. Advanced
- Structural modifications : Introduce trifluoromethyl groups to enhance metabolic stability and lipophilicity .
- Prodrug design : Mask polar groups (e.g., amide) with ester prodrugs to improve bioavailability .
- ADMET prediction : Use tools like SwissADME to predict absorption, distribution, and toxicity before synthesis .
What are common intermediates in the synthesis of this compound?
Q. Basic
- 4-Methyl-6-(phenylamino)pyrimidin-2-amine : Synthesized via cyclization of (E)-3-aryl-prop-2-en-1-ones with guanidine .
- 4-{[4-Methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenylamine : Intermediate for propanamide coupling .
Characterize intermediates via TLC and LC-MS to ensure progression .
How should researchers design experiments to study enzyme interactions with this compound?
Q. Advanced
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics .
- X-ray crystallography : Resolve co-crystal structures to identify binding pockets and key residues .
- Mutagenesis : Validate binding sites by testing activity against enzyme mutants .
What in silico methods are effective for predicting biological targets of this compound?
Q. Advanced
- Molecular docking : Tools like AutoDock Vina predict binding modes to kinases or receptors .
- Pharmacophore modeling : Align structural features with known active compounds .
- Network pharmacology : Map compound-target-disease associations using databases like STITCH .
How can researchers assess the purity and stability of this compound under varying storage conditions?
Q. Basic
- HPLC : Monitor degradation products over time (e.g., 95% purity threshold) .
- DSC/TGA : Determine thermal stability and decomposition points .
- Accelerated stability studies : Expose to heat (40°C), humidity (75% RH), and light to simulate long-term storage .
How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Q. Advanced
- Analog synthesis : Modify substituents (e.g., methyl → ethyl, phenyl → pyridyl) and test activity .
- Bioisosteric replacement : Replace amide groups with sulfonamides or ureas to improve potency .
- 3D-QSAR : Build predictive models using CoMFA or CoMSIA to prioritize analogs .
What in vivo models are appropriate for evaluating the anticancer potential of this compound?
Q. Advanced
- Xenograft models : Implant human tumor cells (e.g., HCT-116 colon cancer) in immunodeficient mice and monitor tumor growth inhibition .
- PK/PD studies : Measure plasma concentration (LC-MS/MS) and correlate with pharmacodynamic markers (e.g., phospho-Akt levels) .
- Toxicity profiling : Assess liver/kidney function and hematological parameters at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
